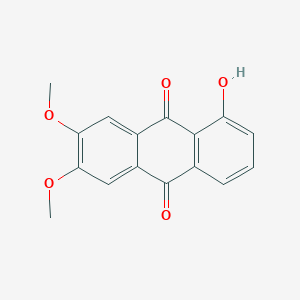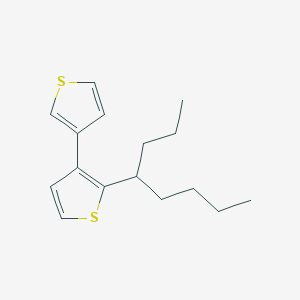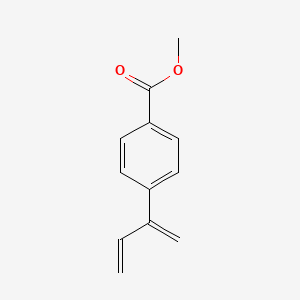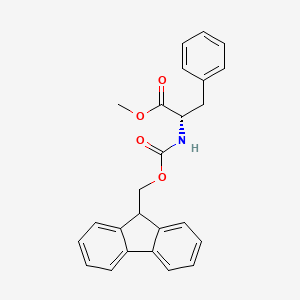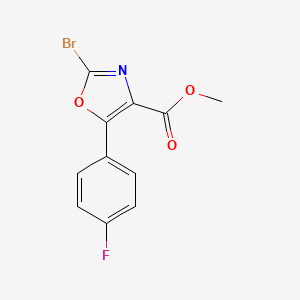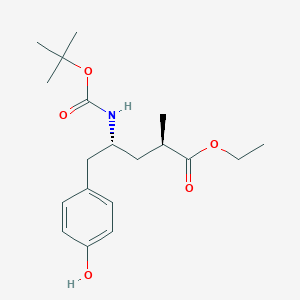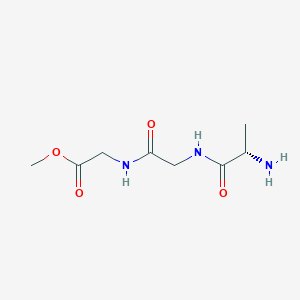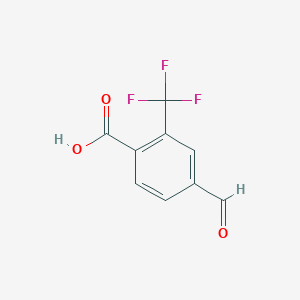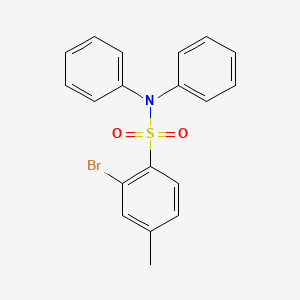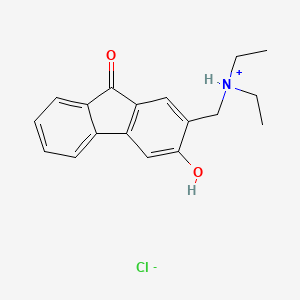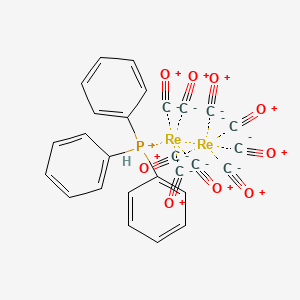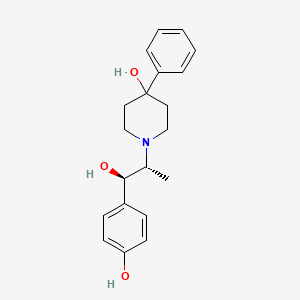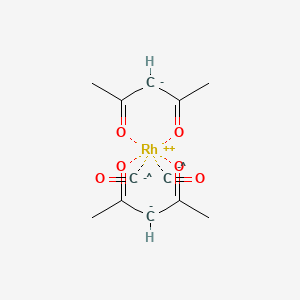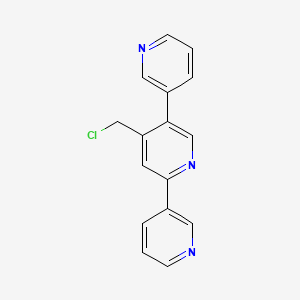
4-(chloromethyl)-2,5-dipyridin-3-ylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and dipyridinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2,5-dipyridin-3-ylpyridine typically involves the chloromethylation of a pyridine derivative. One common method is the reaction of 2,5-dipyridin-3-ylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyridine rings or the chloromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated or hydroxylated product.
科学研究应用
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to create novel materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of multi-functional compounds.
作用机制
The mechanism of action of 4-(chloromethyl)-2,5-dipyridin-3-ylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The molecular pathways involved would vary based on the target and the biological context.
相似化合物的比较
Similar Compounds
4-(Chloromethyl)pyridine: A simpler analog with a single pyridine ring and a chloromethyl group.
2,5-Dipyridin-3-ylpyridine: Lacks the chloromethyl group but retains the dipyridinyl substitution pattern.
4-(Bromomethyl)-2,5-dipyridin-3-ylpyridine: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine is unique due to the combination of its chloromethyl group and dipyridinyl substitution, which confer distinct reactivity and potential for diverse applications. The presence of multiple pyridine rings enhances its ability to coordinate with metal ions, making it valuable in coordination chemistry and materials science .
属性
分子式 |
C16H12ClN3 |
|---|---|
分子量 |
281.74 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2,5-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C16H12ClN3/c17-8-14-7-16(13-4-2-6-19-10-13)20-11-15(14)12-3-1-5-18-9-12/h1-7,9-11H,8H2 |
InChI 键 |
KIINLCHIYUJAAJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=C2)CCl)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


